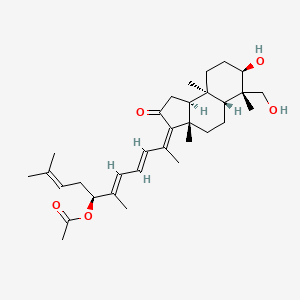

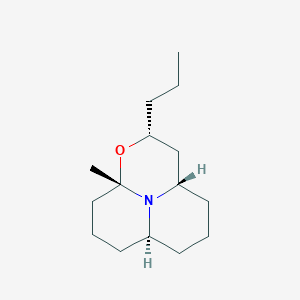

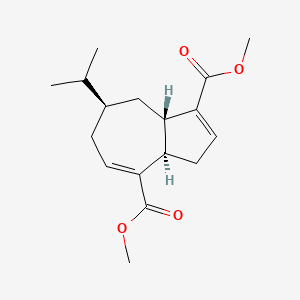

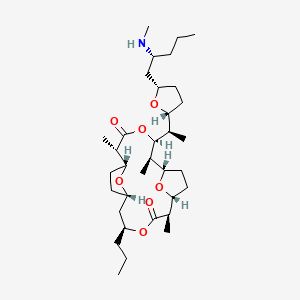

Apigenin-7-o-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Apigenin-7-o-glucuronide is a natural product found in Scutellaria albida, Penstemon serrulatus, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Collagen Biosynthesis in Osteogenesis Imperfecta

Apigenin-7-o-glucuronide significantly induces collagen type I synthesis in fibroblasts of osteogenesis imperfecta (OI) type I without affecting overall protein synthesis. This suggests potential for its use in pharmacological therapy for OI type I. The mechanism involves stimulating collagen synthesis and prolidase activity, along with an increase in IGF-I receptor expression, rather than cell proliferation or metalloproteinase inhibition (Galicka & Nazaruk, 2007).

Anti-HIV Activity

This compound, isolated from Chrysanthemum morifolium, has shown strong HIV-1 integrase inhibitory activity and anti-HIV activity in a cell culture assay. This highlights its potential application in developing treatments for HIV (Lee, Kim, & Lee, 2003).

Genotoxic Potential and Antimutagenic Properties

Isolated from Mentha longifolia, this compound exhibited significant antimutagenic activity. This finding is valuable for phytotherapeutic drug discovery and development, suggesting its potential use in genetic safety and antimutagenic applications (Baris et al., 2011).

Inhibition of LDL Uptake and Foam Cell Formation in Atherosclerosis

This compound inhibits the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages and the accumulation of triglycerides in cells. This suggests its therapeutic potential for treating atherosclerosis and as a dietary supplement for health promotion (Ma, Zhang, Jiang, & Zhu, 2017).

Anti-Inflammatory Properties

It was found to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages and protected mice against endotoxin shock. This was achieved by suppressing the release of inflammatory cytokines and inhibiting AP-1 and MAPK signaling pathways (Hu et al., 2016).

Hydrolysis Behavior and Antioxidant Activity

A study focused on the extraction, purification, and hydrolysis behavior of apigenin-7-o-glucoside from Chrysanthemum morifolium, demonstrating that its antioxidant activity increases as a result of the hydrolysis process (Wang et al., 2018).

Matrix Metalloproteinases Inhibition

This compound shows potential as an inhibitor of metalloproteases, which are involved in various pathological disorders. This suggests its use in developing treatments based on its ability to interact with these enzymes (Crascí et al., 2017).

Antinociceptive Effects

Research has shown that this compound exhibits antinociceptive effects in various pain models. This effect is possibly mediated through the activation of spinal α2-adrenergic receptors and reduction in the expression of specific phosphorylated proteins in the spinal cord (Feng et al., 2019).

Eigenschaften

Molekularformel |

C21H18O11 |

|---|---|

Molekulargewicht |

446.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1 |

InChI-Schlüssel |

JBFOLLJCGUCDQP-UNJWAJPSSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Piktogramme |

Irritant |

Synonyme |

apigenin-7-O-beta-D-glucuronide apigenin-7-O-glucuronide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

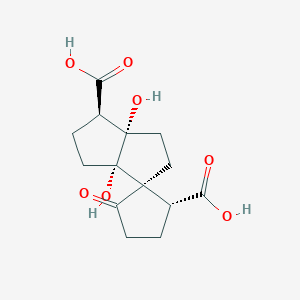

![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)

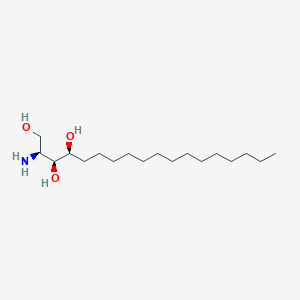

![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)